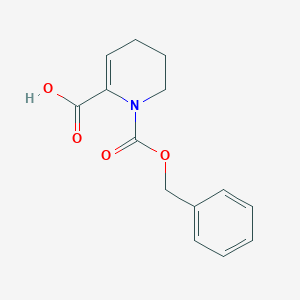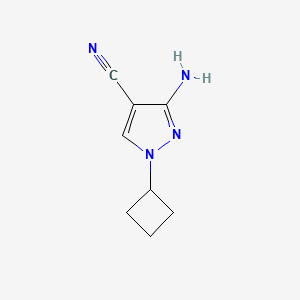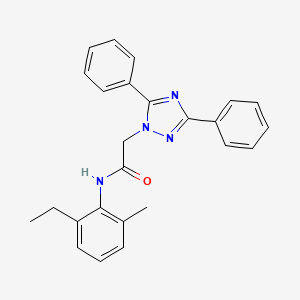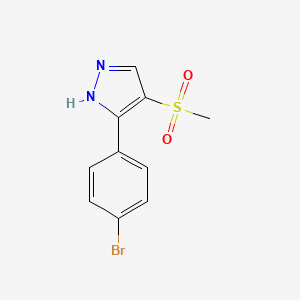
3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、ピラゾール類に属する有機化合物です。ピラゾール類は、隣接する2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環にブロモフェニル基とメチルスルホニル基が結合していることを特徴としています。
製法
合成経路と反応条件
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールの合成は、通常、4-ブロモベンズアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを生成することから始まります。この中間体は、メチルスルホニルクロリドなどの適切なスルホニル化剤と、塩基性条件下で環化反応を起こさせて、目的のピラゾール化合物を生成します。反応条件には、エタノールやアセトニトリルなどの溶媒を使用し、トリエチルアミンなどの触媒を用いて環化プロセスを促進することがよくあります。
工業生産方法
この化合物の工業生産方法では、同様の合成経路を用いる場合もありますが、大規模生産向けに最適化されています。これには、連続フローリアクター、自動合成装置、厳格な品質管理対策を用いて、高純度と高収率を確保することが含まれます。溶媒、試薬、触媒の選択も、コストと環境への影響を最小限に抑えるように最適化されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
化学反応の分析
反応の種類
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化し、対応するスルホン誘導体を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行い、対応するスルフィド誘導体を生成することができます。
置換: ブロモフェニル基の臭素原子は、アミンやチオールなどの他の求核剤と、適切な条件下で置換することができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下における、アミンやチオールなどの求核剤。
生成される主要な生成物
酸化: スルホン誘導体。
還元: スルフィド誘導体。
置換: 用いた求核剤に応じて、様々な置換ピラゾール誘導体。
科学的研究の応用
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、科学研究で様々な応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、また配位化学におけるリガンドとして使用されています。
生物学: この化合物は、抗菌性、抗炎症性、抗癌性など、潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における治療剤としての可能性を探求する研究が進められています。
工業: その独自の化学的特性により、ポリマーや染料などの新素材の開発に使用されています。
作用機序
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの様々な分子標的に作用して、効果を発揮することがあります。たとえば、炎症経路に関与する特定の酵素の活性を阻害し、抗炎症効果をもたらすことがあります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
- 3-(4-クロロフェニル)-4-(メチルスルホニル)-1H-ピラゾール
- 3-(4-フルオロフェニル)-4-(メチルスルホニル)-1H-ピラゾール
- 3-(4-メチルフェニル)-4-(メチルスルホニル)-1H-ピラゾール
独自性
3-(4-ブロモフェニル)-4-(メチルスルホニル)-1H-ピラゾールは、臭素原子の存在により、その類似体と比較して、独特の化学反応性と潜在的な生物活性を持ちます。臭素原子は様々な置換反応に関与することができ、有機合成における汎用性の高い中間体となっています。さらに、ブロモフェニル基とメチルスルホニル基の組み合わせは、その生物活性を強化する可能性があり、医薬品化学で注目されている化合物となっています。
特性
分子式 |
C10H9BrN2O2S |
|---|---|
分子量 |
301.16 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |
InChIキー |
QTXXMWFLRPZLSE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
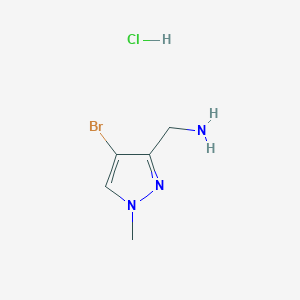


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
